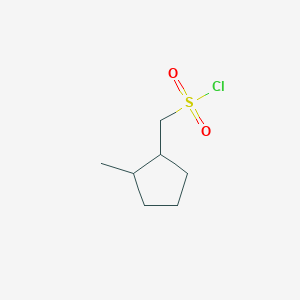

(2-Methylcyclopentyl)methanesulfonyl chloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

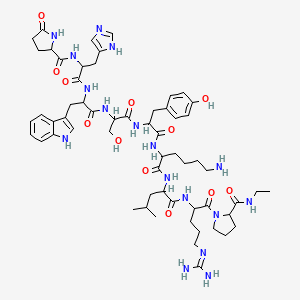

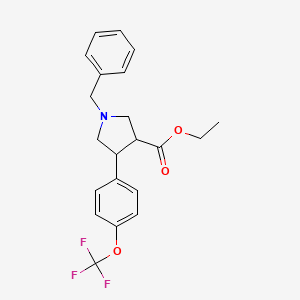

(2-メチルシクロペンチル)メタンスルホニルクロリドは、分子式C7H13ClO2Sを持つ有機硫黄化合物です。これは、メタンスルホニル基が2-メチルシクロペンチル環に結合したメタンスルホニルクロリドの誘導体です。この化合物は、さまざまな化学反応で使用されており、科学研究や産業で応用されています。

準備方法

合成経路と反応条件

(2-メチルシクロペンチル)メタンスルホニルクロリドは、ピリジンなどの塩基の存在下、2-メチルシクロペンタノールとメタンスルホニルクロリドとの反応によって合成できます。反応は通常、穏やかな条件下で行われ、塩基は置換反応を促進する触媒として作用します。

工業生産方法

(2-メチルシクロペンチル)メタンスルホニルクロリドの工業生産には、メタンスルホン酸をチオニルクロリドまたはホスゲンで塩素化することが含まれます。 反応は、メタンスルホン酸を目的のスルホニルクロリドに効率的に変換することを保証するために、制御された条件下で行われます .

化学反応の分析

反応の種類

(2-メチルシクロペンチル)メタンスルホニルクロリドは、さまざまな化学反応を起こします。これらには以下が含まれます。

置換反応: アミンやアルコールなどの求核剤と反応して、それぞれスルホンアミドとスルホン酸エステルを形成します。

還元反応: 水素化リチウムアルミニウムなどの還元剤を使用して、対応するスルホニルヒドリドに還元できます。

酸化反応: 過マンガン酸カリウムなどの強力な酸化剤を使用して、スルホン酸に酸化できます。

一般的な試薬と条件

求核剤: アミン、アルコール

還元剤: 水素化リチウムアルミニウム

酸化剤: 過マンガン酸カリウム

生成される主な生成物

スルホンアミド: アミンとの反応から形成されます

スルホン酸エステル: アルコールとの反応から形成されます

スルホン酸: 酸化反応から形成されます

科学的研究の応用

(2-メチルシクロペンチル)メタンスルホニルクロリドは、科学研究でいくつかの応用があります。

化学: さまざまな化合物にメタンスルホニル基を導入するための有機合成における試薬として使用されます。

生物学: 生体分子の機能や相互作用を研究するための生体分子の修飾に使用されます。

医学: 医薬品中間体や医薬品有効成分の合成に使用されます。

産業: 特殊化学品や材料の製造に適用されます.

作用機序

(2-メチルシクロペンチル)メタンスルホニルクロリドの作用機序は、求電子剤としての反応性に関係しています。スルホニルクロリド基は、求核剤に対して非常に反応性が高く、スルホンアミドまたはスルホン酸エステル結合の形成につながります。 この反応性は、スルホニル基の電子求引性によるものであり、硫黄原子が求核攻撃を受けやすくなります .

類似化合物の比較

類似化合物

メタンスルホニルクロリド: 親化合物で、有機合成で広く使用されています。

トシルクロリド: 別のスルホニルクロリドで、類似の目的で使用されますが、異なる芳香環構造を持っています。

トリフルオロメタンスルホニルクロリド: 電子求引性トリフルオロメチル基の存在により、より反応性の高いスルホニルクロリドです。

独自性

(2-メチルシクロペンチル)メタンスルホニルクロリドは、2-メチルシクロペンチル環の存在によって独特です。この環は、他のスルホニルクロリドとは異なる立体および電子特性を付与します。 この独自性は、さまざまな化学反応における化合物の反応性と選択性に影響を与える可能性があります .

類似化合物との比較

Similar Compounds

Methanesulfonyl chloride: The parent compound, used widely in organic synthesis.

Tosyl chloride: Another sulfonyl chloride, used for similar purposes but with a different aromatic ring structure.

Trifluoromethanesulfonyl chloride: A more reactive sulfonyl chloride due to the presence of electron-withdrawing trifluoromethyl groups.

Uniqueness

(2-Methylcyclopentyl)methanesulfonyl chloride is unique due to the presence of the 2-methylcyclopentyl ring, which imparts different steric and electronic properties compared to other sulfonyl chlorides. This uniqueness can influence the reactivity and selectivity of the compound in various chemical reactions .

特性

分子式 |

C7H13ClO2S |

|---|---|

分子量 |

196.70 g/mol |

IUPAC名 |

(2-methylcyclopentyl)methanesulfonyl chloride |

InChI |

InChI=1S/C7H13ClO2S/c1-6-3-2-4-7(6)5-11(8,9)10/h6-7H,2-5H2,1H3 |

InChIキー |

RIOXHVHSPYOXRG-UHFFFAOYSA-N |

正規SMILES |

CC1CCCC1CS(=O)(=O)Cl |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Tetrasodium;[[[5-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-cyano-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate](/img/structure/B12303820.png)

![(13-Ethyl-14-hydroxy-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-trien-18-yl) 2-chloroacetate;hydrochloride](/img/structure/B12303837.png)

![N-[2-[2-[2-[2-[3-[[2-methyl-2-[pent-4-ynoxy(diphenyl)silyl]oxypropyl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B12303840.png)

![(2S)-3-methyl-2-[(4-phenylpiperazine-1-carbonyl)amino]butanoic acid](/img/structure/B12303857.png)

![(2S)-2-({1-[(2S)-2-{[(tert-Butoxy)carbonyl]amino}propanoyl]piperidin-4-yl}formamido)-3-phenylpropanoic acid](/img/structure/B12303886.png)

![1-[(Tert-butoxy)carbonyl]-4-(2,4-difluorophenyl)pyrrolidine-3-carboxylic acid, trans](/img/structure/B12303902.png)